2-(3-Bromopropoxy)-1,4-dimethylbenzene
Overview
Description
2-(3-Bromopropoxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where two methyl groups are attached to the benzene ring at positions 1 and 4, and a 3-bromopropoxy group is attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with 3-bromopropanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 3-bromopropanol reacts with the benzene ring to form the desired product. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(3-hydroxypropoxy)-1,4-dimethylbenzene or 2-(3-aminopropoxy)-1,4-dimethylbenzene.
Oxidation: Formation of 2-(3-bromopropoxy)-1,4-dimethylbenzoic acid.
Reduction: Formation of 2-(3-propoxy)-1,4-dimethylbenzene.
Scientific Research Applications
2-(3-Bromopropoxy)-1,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 2-(3-Bromopropoxy)-1,4-dimethylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the compound may interact with enzymes or receptors through its bromopropoxy group, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but with a bromine atom on the benzene ring.
2-(3-Bromopropoxy)-1,4-dimethylbenzene: Similar structure but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the 3-bromopropoxy group and the two methyl groups on the benzene ring. This combination of functional groups imparts specific reactivity and properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
2-(3-bromopropoxy)-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYEIPEKLGMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407146 | |
Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-55-4 | |
Record name | 2-(3-Bromopropoxy)-1,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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